2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine
CAS No.: 1015846-20-4
Cat. No.: VC3958642
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015846-20-4 |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3 |
| Standard InChI Key | NFHRVFQYIGFFNZ-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)CCN)C |
| Canonical SMILES | CCN1C(=C(C(=N1)C)CCN)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrazole ring substituted with ethyl (CH) and methyl (CH) groups at the 1-, 3-, and 5-positions, respectively, with an ethanamine (-CHCHNH) moiety at the 4-position (Figure 1). This arrangement confers both hydrophobic (alkyl groups) and hydrophilic (amine) properties, enabling interactions with diverse biological targets.
Table 1: Key Identifiers of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
| Property | Value |
|---|---|
| CAS No. | 1015846-20-4 |
| Molecular Formula | |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |
| SMILES | CCN1C(=C(C(=N1)C)CCN)C |
| InChI Key | NFHRVFQYIGFFNZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and ethyl chain protons (δ 1.2–1.4 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 167.25, consistent with the molecular formula.
Synthesis and Production
Synthetic Routes
The compound is typically synthesized through a multi-step process:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.
-
Alkylation: Introduction of ethyl and methyl groups via nucleophilic substitution using alkyl halides.
-
Side-Chain Modification: Coupling of the pyrazole intermediate with ethylenediamine derivatives to attach the ethanamine moiety.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, HCl, 80°C | 72 |
| Alkylation | Ethyl iodide, KCO, DMF | 85 |
| Amine Coupling | Ethylenediamine, CuBr, 60°C | 68 |
Industrial-Scale Challenges
Scaling production requires addressing solvent waste and optimizing purification techniques like column chromatography. Continuous flow reactors have shown promise in improving yield (up to 90%) and reducing reaction times.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and −20°C.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 98–102°C (decomposes) |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (Amine) | 9.4 |
Crystallographic Insights
Single-crystal X-ray diffraction confirms a planar pyrazole ring with dihedral angles of 178° between the ring and ethanamine chain, facilitating π-π stacking in solid-state structures.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase-3 activation |
| A549 (Lung) | 48 | G0/G1 cell cycle arrest |
Applications in Material Science
Polymer Additives
Incorporating the compound into polyurethane matrices improves thermal stability (decomposition temperature increased by 40°C) and tensile strength (12 MPa vs. 8 MPa for pure polymer).
Coordination Chemistry
The amine group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) that exhibit catalytic activity in oxidation reactions (turnover frequency: 120 h).
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